4-Bromo-2,5,7-trinitro-9h-fluoren-9-one
Description
4-Bromo-2,5,7-trinitro-9H-fluoren-9-one (CAS 903-53-7) is a polyfunctional fluorene derivative with the molecular formula C₁₃H₄BrN₃O₇ and a molecular weight of 394.09 g/mol . Its structure features a bromine atom at the 4-position and three nitro groups at the 2-, 5-, and 7-positions on the fluorenone backbone.
Properties
CAS No. |
903-53-7 |
|---|---|
Molecular Formula |
C13H4BrN3O7 |
Molecular Weight |
394.09 g/mol |
IUPAC Name |
4-bromo-2,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H4BrN3O7/c14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-4H |
InChI Key |
DUPKPRYUZWXQTM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
903-53-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
2,7-Dibromo-4-nitro-9H-fluoren-9-one (CAS 1785-04-2)
- Molecular Formula: C₁₃H₅Br₂NO₃
- Molecular Weight : 382.99 g/mol
- Key Differences :
- Substitution Pattern: Contains two bromine atoms (2- and 7-positions) and one nitro group (4-position).
- Electron Effects: Fewer nitro groups reduce electron deficiency compared to the trinitro analog.
- Reactivity: Likely less reactive toward nucleophilic substitution due to fewer electron-withdrawing groups.
- Applications: Potential use in halogen-rich intermediates for cross-coupling reactions.
4-Iodo-2,5,7-trinitro-9H-fluoren-9-one - Benzene (1:1) (CAS 1175-56-0)
- Molecular Formula : C₁₃H₄IN₃O₇·C₆H₆ (adduct)
- Molecular Weight: Not explicitly reported, but iodine substitution increases mass vs. bromine .
- Benzene Adduct: Enhances solubility in aromatic solvents but may complicate purification. Stability: Heavier iodine atom could influence thermal stability.
9-(4-Bromobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
4-Bromo-9,9-diphenylfluorene (CAS 713125-22-5)
- Molecular Formula : C₂₅H₁₇Br
- Molecular Weight : 397.31 g/mol
- Key Differences :
- Substitution: Phenyl groups at the 9-position instead of nitro groups.
- Electronic Effects: Lacks electron-withdrawing nitro groups, making it more electron-rich.
- Applications: Likely used in organic electronics (e.g., OLEDs) due to extended conjugation.
Positional Isomers: 2-Bromo-9H-fluoren-9-one (CAS 3096-56-8) and 3-Bromo-9H-fluoren-9-one (CAS 2041-19-2)
- Molecular Formulas : C₁₃H₇BrO (both isomers)
- Key Differences :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one | 903-53-7 | C₁₃H₄BrN₃O₇ | 394.09 | Br (4-), NO₂ (2,5,7-) |
| 2,7-Dibromo-4-nitro-9H-fluoren-9-one | 1785-04-2 | C₁₃H₅Br₂NO₃ | 382.99 | Br (2,7-), NO₂ (4-) |
| 4-Iodo-2,5,7-trinitro-9H-fluoren-9-one (benzene adduct) | 1175-56-0 | C₁₃H₄IN₃O₇·C₆H₆ | N/A | I (4-), NO₂ (2,5,7-), C₆H₆ adduct |
| 9-(4-Bromobenzylidene)-2,4,5,7-tetranitro-9H-fluorene | N/A | C₂₀H₉BrN₄O₈ | 513.21 | Br (benzylidene), NO₂ (2,4,5,7-) |
| 4-Bromo-9,9-diphenylfluorene | 713125-22-5 | C₂₅H₁₇Br | 397.31 | Br (4-), Ph (9,9-) |
Key Research Findings
- Electronic Properties : The trinitro substitution in this compound creates a highly electron-deficient core, making it susceptible to nucleophilic attack at the carbonyl group .
- Synthetic Utility: Bromine in fluorenone derivatives facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in analogs like 2,7-dibromo-4-nitro-9H-fluoren-9-one .
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